molecular formula C21H30N4O4 B2723152 Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate CAS No. 2097902-81-1

Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate

Cat. No.: B2723152
CAS No.: 2097902-81-1
M. Wt: 402.495
InChI Key: ONERNZJWYYSEFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from commercially available 4-bromo-1H-indole , it undergoes Vilsmeier formylation, reduction, and protection of the alcoholic hydroxy group. The key step is the introduction of the TBS-protected enyne side chain at the 4-position using Horner–Wadsworth–Emmons olefination. The overall synthetic route aims for good yield and selectivity .


Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3S . Its crystal structure reveals a triclinic arrangement with specific bond lengths and angles . The presence of pyridine, piperazine, and carboxylate moieties contributes to its complexity.

Scientific Research Applications

Catalytic Applications and Polymerization

A study by Mennenga et al. (2015) involved the synthesis and polymerization of a pyridyl derivative, leading to the development of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers demonstrated significant catalytic activity in the acylation of tert-butanol, showcasing the potential of pyridyl-containing compounds in catalysis and polymer science (Mennenga, Dorn, Menzel, & Ritter, 2015).

Molecular Structure Analysis

Research conducted by Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a related tert-butyl piperazine-carboxylate compound. This study provided insights into the bond lengths, angles, and overall molecular configuration, emphasizing the importance of structural analysis in understanding the chemical behavior of such compounds (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Bioactivity Evaluation

Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities. The research highlights the process of synthesizing complex organic compounds and assessing their potential as antimicrobial agents, suggesting the broad applicability of tert-butyl piperazine derivatives in medicinal chemistry (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Chemical Synthesis and Intermediate Applications

Another research focus is on the synthesis of intermediates for biologically active compounds, as demonstrated by Kong et al. (2016), who synthesized an important intermediate used in the production of crizotinib, showcasing the role of such chemical entities in the development of pharmaceuticals (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Future Directions

: B. Ravi Kumar, A. Kishore Kumar, B. Srinivas Reddy, K. Shashikala & E. Laxminarayana. “Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.” Russian Journal of Organic Chemistry, Volume 58, pages 580–583 (2022). Read more.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-21(2,3)29-20(28)23-9-6-16(7-10-23)13-18(26)24-11-12-25(19(27)15-24)17-5-4-8-22-14-17/h4-5,8,14,16H,6-7,9-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONERNZJWYYSEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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